2-Propylbutane-1,4-diol
Overview
Description
2-Propylbutane-1,4-diol is a chemical compound with the molecular formula C7H16O2 . It has an average mass of 132.201 Da and a monoisotopic mass of 132.115036 Da .
Molecular Structure Analysis
The systematic name for 2-Propylbutane-1,4-diol is 2-Propyl-1,4-butanediol . The SMILES representation is CCCC(CCO)CO and the standard InChI is InChI=1S/C7H16O2/c1-2-3-7(6-9)4-5-8/h7-9H,2-6H2,1H3 .Physical And Chemical Properties Analysis
2-Propylbutane-1,4-diol has a density of 0.9±0.1 g/cm^3, a boiling point of 236.1±8.0 °C at 760 mmHg, and a flash point of 107.9±13.0 °C . It has 2 H-bond acceptors, 2 H-bond donors, and 5 freely rotating bonds . Its polar surface area is 40 Å^2 .Scientific Research Applications
Dermatological Applications
2-Propylbutane-1,4-diol has significant implications in dermatology. For example, pentane-1,5-diol, a compound similar in structure, acts as a percutaneous absorption enhancer. It's used in dermatological preparations to increase the absorption of active substances through the skin. This diol is effective as an antimicrobial agent and preservative in topical formulations. Its cosmetic appeal, low skin and eye irritation risk, low toxicity, and lack of odor make it a promising ingredient in dermatological drugs (Faergemann et al., 2005).
Asymmetric Synthesis
Diols like 2-Propylbutane-1,4-diol play a crucial role in asymmetric organic synthesis. For instance, tartrate-derived diols are used as protecting groups for boronic acids, enabling access to various pure organoboron reagents and intermediates in asymmetric synthesis (Berg et al., 2012).
Renewable Chemicals and Fuels
Compounds like 2-methyl-1-propanol, structurally related to 2-Propylbutane-1,4-diol, can be dehydrated to produce platform molecules like isobutylene for synthesizing other fuels or chemicals. This process is significant in the development of renewable energy sources (Taylor et al., 2010).
Chemical Stability and Interaction Studies
Research on diols also focuses on their chemical stability and interactions with other substances. Studies of various diols, including those structurally similar to 2-Propylbutane-1,4-diol, provide insights into their stability constants and interaction dynamics in different chemical environments (Takahashi & Nishi, 1995).
properties
IUPAC Name |
2-propylbutane-1,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-2-3-7(6-9)4-5-8/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEVSCRXBSHMOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500783 | |
Record name | 2-Propylbutane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylbutane-1,4-diol | |
CAS RN |
62946-68-3 | |
Record name | 2-Propylbutane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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